2-Chloro-6-fluoro-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-3-nitrophenol is an aromatic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-6-fluorophenol, followed by careful control of reaction conditions to ensure selective substitution at the desired positions . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is also tailored to maximize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-fluoro-3-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenols or anilines.
Reduction: Formation of 2-chloro-6-fluoro-3-aminophenol.
Oxidation: Formation of quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-3-nitrophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anti-inflammatory properties.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-3-nitrophenol in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent modification of proteins or nucleic acids . The presence of electron-withdrawing groups can enhance its reactivity towards nucleophiles, making it a useful tool in biochemical assays and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-fluoro-4-nitrophenol
- 2,3-Difluoro-6-nitrophenol
- 2-Chloro-3,4-difluoronitrobenzene
Uniqueness
2-Chloro-6-fluoro-3-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Eigenschaften
Molekularformel |
C6H3ClFNO3 |
---|---|
Molekulargewicht |
191.54 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-3-nitrophenol |
InChI |
InChI=1S/C6H3ClFNO3/c7-5-4(9(11)12)2-1-3(8)6(5)10/h1-2,10H |
InChI-Schlüssel |
UBNJANXXXWDNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.